molecular formula C19H21N3O3 B5835419 N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide

N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide

Cat. No.: B5835419
M. Wt: 339.4 g/mol
InChI Key: PXOSAYHBKRQEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide, also known as ABT-888, is a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is an enzyme that plays a crucial role in repairing damaged DNA. ABT-888 has been extensively studied for its potential use in cancer therapy due to its ability to sensitize cancer cells to DNA-damaging agents.

Mechanism of Action

N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in repairing damaged DNA. When PARP is inhibited, cancer cells are unable to repair DNA damage caused by chemotherapy or radiation, leading to increased cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of PARP, leading to increased DNA damage in cancer cells. Physiologically, it sensitizes cancer cells to DNA-damaging agents, leading to increased cancer cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide in lab experiments is its ability to sensitize cancer cells to DNA-damaging agents, leading to increased cancer cell death. However, one limitation is that it may not be effective in all types of cancer.

Future Directions

There are several future directions for the study of N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide. One potential direction is the development of combination therapies that include this compound and other DNA-damaging agents. Another potential direction is the study of this compound in combination with immunotherapy. Additionally, further research is needed to determine the effectiveness of this compound in different types of cancer.

Synthesis Methods

N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide can be synthesized by reacting 4-aminobenzamide with isobutyryl chloride in the presence of a base to form 4-(isobutyrylamino)benzamide. This intermediate is then reacted with 3-acetylaniline in the presence of a coupling agent to form this compound.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide has been studied extensively in preclinical and clinical trials for its potential use in cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy, leading to increased cancer cell death.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12(2)18(24)21-15-9-7-14(8-10-15)19(25)22-17-6-4-5-16(11-17)20-13(3)23/h4-12H,1-3H3,(H,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOSAYHBKRQEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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